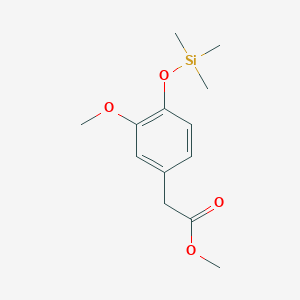
Methyl homovanillate, TMS derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl homovanillate, TMS derivative is a chemical compound with the molecular formula C16H28O5Si2. It is known for its unique structure, which includes a methoxy group and a trimethylsiloxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl homovanillate, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl esters.
科学研究应用
1.1. Synthesis of Bio-Based Polymers
Methyl homovanillate and its TMS derivative have been utilized in the synthesis of bio-based polymers from lignocellulosic biomass. These polymers are derived from renewable resources and offer an alternative to petroleum-based products. The TMS derivative facilitates the derivatization of phenolic hydroxyl groups, enabling the creation of polymerizable monomers that can be used in adhesives and binders .
1.2. Electrosynthesis
The electrochemical properties of methyl homovanillate derivatives have been investigated for their role in sustainable chemical processes. For instance, studies have shown that using TMS derivatives as electrolytes can enhance the efficiency of lignin depolymerization processes, which are crucial for converting biomass into valuable chemicals . The ability to form stable ionic liquids with TMS derivatives allows for effective lignin breakdown under mild conditions, promoting sustainability in chemical manufacturing.
2.1. Development of Functional Materials
Methyl homovanillate derivatives are being explored for their potential in developing functional materials with specific properties. The incorporation of TMS groups can modify the solubility and reactivity of these compounds, making them suitable for applications in coatings, sensors, and other advanced materials . The unique structural characteristics imparted by the TMS group can enhance the mechanical and thermal properties of the resulting materials.
2.2. Antioxidant Applications
Research indicates that methyl homovanillate exhibits significant antioxidant properties, which can be further enhanced through TMS derivatization. These compounds have shown potential in protecting biological systems from oxidative stress, making them candidates for use in pharmaceuticals and nutraceuticals aimed at preventing oxidative damage .
Methyl homovanillate has been evaluated for its biological activities, including antimicrobial and anti-inflammatory effects. The TMS derivative enhances the compound's stability in biological assays, allowing for more accurate assessments of its pharmacological properties . Studies have demonstrated that these derivatives can inhibit certain bacterial strains and reduce inflammation markers in vitro.
3.2. Drug Development
The modification of methyl homovanillate into its TMS derivative has implications for drug development, particularly in enhancing bioavailability and therapeutic efficacy. By improving solubility and stability, these derivatives can serve as lead compounds in the development of new drugs targeting various diseases .
Case Studies
作用机制
The mechanism of action of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with specific molecular targets. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but with a hydroxy group instead of a trimethylsiloxy group.
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Contains two methoxy groups instead of a trimethylsiloxy group.
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester: Similar structure but with the methoxy and trimethylsiloxy groups in different positions.
Uniqueness
The presence of both methoxy and trimethylsiloxy groups in acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester makes it unique. These groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
属性
CAS 编号 |
15964-84-8 |
|---|---|
分子式 |
C13H20O4Si |
分子量 |
268.38 g/mol |
IUPAC 名称 |
methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |
InChI 键 |
DJHYPDMBBHMGQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
规范 SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















